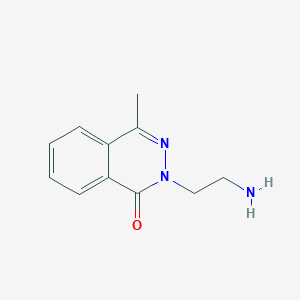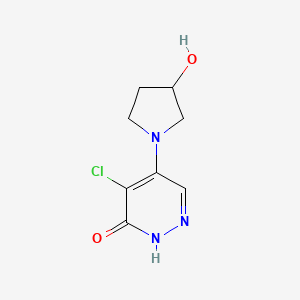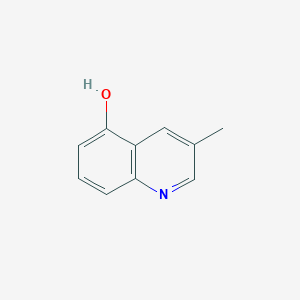
3-Methylquinolin-5-ol
Descripción general
Descripción
3-Methylquinolin-5-ol, also known as 3-methyl-5-quinolinol, is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoline compounds, such as 3-Methylquinolin-5-ol, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI key for 3-Methylquinolin-5-ol is ITKZLNVBOAPPOI-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific reactions that 3-Methylquinolin-5-ol undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
3-Methylquinolin-5-ol is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-Methylquinolin-5-ol derivatives have been studied for their anti-corrosion activity. For instance, 5-((aminooxy)methyl)quinolin-8-ol and 5-(hydrazinylmethyl)quinolin-8-ol have shown potential in inhibiting corrosion in carbon steel within acidic environments, demonstrating high inhibition efficacy (Rouifi et al., 2020).
Synthesis and Characterization of Metal Complexes
Derivatives of 3-Methylquinolin-5-ol, such as 5-((1-methyl-1,2-dihydroquinolin-4-yloxy)methyl)quinolin-8-ol, have been synthesized and used in the preparation of various metal complexes. These complexes have been investigated for their physicochemical properties and potential antimicrobial activity (K. .. Patel & H. S. Patel, 2017).
Antimalarial Activity
Studies have explored the antimalarial activity of certain 3-Methylquinolin-5-ol derivatives, like those within the series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols. These compounds showed promising activity against resistant strains of malaria parasites in animal models (Werbel et al., 1986).
Spectroscopic and Computational Studies
Various derivatives of 3-Methylquinolin-5-ol have been synthesized and characterized using spectroscopic and computational methods. These studies have provided insights into the chemical properties and potential applications of these compounds (Małecki et al., 2010).
Azoquinoline Derivatives and Photoisomerization
Azoquinoline derivatives based on 3-Methylquinolin-5-ol structures have been researched for their thermal cis-trans isomerization properties. These studies contribute to understanding the molecular behavior of these compounds under different conditions, which is crucial for potential applications in materials science (Bujak et al., 2020).
Carbon Steel Corrosion Inhibition
Another derivative, 5-(4-methylpiperazine)-methylquinoline-8-ol, was studied for its effectiveness in inhibiting carbon steel corrosion in acidic environments. Its adsorption characteristics and inhibition mechanisms were explored, highlighting its potential use in industrial applications (Bouassiria et al., 2021).
Synthesis and Application in Organic Chemistry
The synthesis and application of 3-Methylquinolin-5-ol derivatives in organic chemistry have been a subject of research. Studies have been conducted to understand the synthesis pathways and their implications for further chemical applications (Halim & Ibrahim, 2017).
Cobalt Carbonyl-Catalyzed Reactions
Research has also delved into the use of 3-Methylquinolin-5-ol derivatives in reactions catalyzed by cobalt carbonyl, exploring their roles and effectiveness in various chemical processes (Matsuda, 1973).
Supramolecular Chemistry
In supramolecular chemistry, 3-Methylquinolin-5-ol derivatives have been used to study noncovalent interactions, contributing to the understanding of molecular assembly and recognition processes (Fuss et al., 1999).
Anticorrosive Properties
Finally, novel 8-Hydroxyquinoline derivatives, closely related to 3-Methylquinolin-5-ol, have been synthesized and evaluated for their effectiveness as anticorrosive agents in various mediums. Their adsorption and inhibition mechanisms on metal surfaces were extensively studied (Rbaa et al., 2020).
Safety And Hazards
The safety information available indicates that 3-Methylquinolin-5-ol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 3-Methylquinolin-5-ol were not found in the search results, quinoline derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Propiedades
IUPAC Name |
3-methylquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKZLNVBOAPPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-5-ol | |
CAS RN |
420786-82-9 | |
| Record name | 3-methylquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

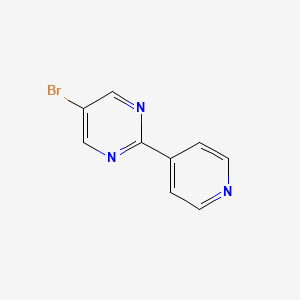
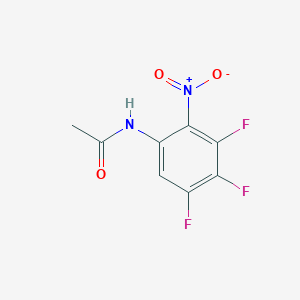
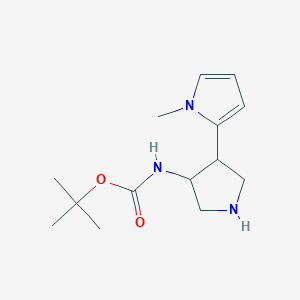
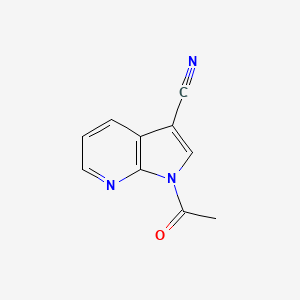
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
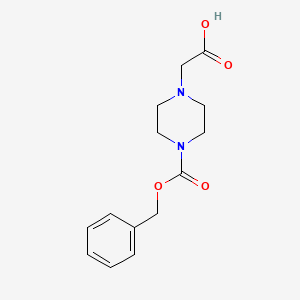
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
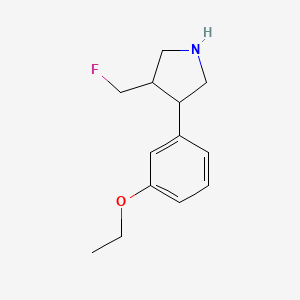
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
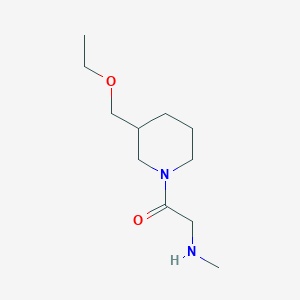
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)
